2-Chloro-5-formylthiophene-3-carboxylic acid
Description
2-Chloro-5-formylthiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with chlorine at position 2, a formyl group at position 5, and a carboxylic acid moiety at position 3. This trifunctional structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The electron-withdrawing chlorine and formyl groups influence the electronic properties of the thiophene ring, enhancing the acidity of the carboxylic acid and modulating reactivity for downstream derivatization.
Properties
IUPAC Name |
2-chloro-5-formylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-5-4(6(9)10)1-3(2-8)11-5/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFXZLGOEAUBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-formylthiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by formylation and carboxylation reactions. One common method includes the chlorination of 3-thiophenecarboxylic acid, followed by formylation using Vilsmeier-Haack reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 2-Chloro-5-formylthiophene-3-carboxylic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Chloro-5-carboxythiophene-3-carboxylic acid.
Reduction: 2-Chloro-5-hydroxymethylthiophene-3-carboxylic acid.
Substitution: 2-Amino-5-formylthiophene-3-carboxylic acid or 2-Thiol-5-formylthiophene-3-carboxylic acid.
Scientific Research Applications
Chemistry: 2-Chloro-5-formylthiophene-3-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Chloro-5-formylthiophene-3-carboxylic acid is primarily based on its ability to undergo various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the chloro group can be involved in nucleophilic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in synthetic chemistry and potential pharmaceutical applications .
Comparison with Similar Compounds
Key Observations :
- The position and nature of substituents critically influence electronic and steric effects. For example, the formyl group in the target compound introduces aldehyde reactivity, while sulfamoyl in the analog (CID 91662794) adds hydrogen-bonding capacity .
- Chlorine placement (position 2 vs.
Physicochemical Properties
While experimental data for the target compound are unavailable, trends from analogs suggest:
*Estimated based on substituent effects.
Biological Activity
2-Chloro-5-formylthiophene-3-carboxylic acid (CAS No. 77133-19-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a thiophene ring with a formyl group and a carboxylic acid substituent. Its molecular formula is CHClO, and it has a molar mass of 188.56 g/mol. The presence of the electron-withdrawing chlorine atom enhances its reactivity, making it suitable for various biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic processes.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory properties. In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Study: Inhibition of Inflammatory Response
A recent study evaluated the anti-inflammatory effects in a carrageenan-induced paw edema model. The compound was administered at doses ranging from 10 to 50 mg/kg, showing dose-dependent inhibition of edema formation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Modulation : The compound can modulate signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Potential
Preliminary studies suggest that this compound has potential as an anticancer agent. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-5-formylthiophene-3-carboxylic acid, and how can purity be ensured?
The synthesis of this compound typically involves multi-step functionalization of a thiophene core. A plausible approach includes:
- Step 1 : Formylation of 2-chlorothiophene-3-carboxylic acid via Vilsmeier-Haack reaction to introduce the aldehyde group at position 5 .
- Step 2 : Purification via recrystallization or column chromatography to isolate intermediates.
- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) to confirm >98% purity. FT-IR and H NMR (DMSO-d) can verify functional groups (e.g., formyl proton at δ 9.8–10.2 ppm) .
Q. How does the reactivity of the formyl group in this compound influence its stability under varying storage conditions?
The formyl group is prone to oxidation and hydrolysis. Stability studies suggest:
- Storage : Keep at –20°C under inert gas (N or Ar) to prevent oxidation to the carboxylic acid .
- Degradation Monitoring : Track aldehyde loss via periodic H NMR or TLC (R shift from 0.6 to 0.3 upon oxidation) .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and confirming regiochemistry?
- NMR : C NMR distinguishes chlorine (C-2, δ ~125 ppm) and formyl (C-5, δ ~190 ppm) positions. NOESY can confirm spatial proximity of substituents .
- Mass Spectrometry : High-resolution ESI-MS (expected [M–H] at m/z 218.97) confirms molecular weight .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and formyl groups impact regioselectivity in nucleophilic substitution reactions?
- Electronic Effects : The electron-withdrawing chloro group at C-2 directs electrophiles to C-4 or C-4. The formyl group at C-5 further activates C-4 for nucleophilic attack (e.g., amination or thiolation) .
- Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) favor C-4 substitution due to reduced steric clash compared to C-5 .
Q. What computational methods are effective for predicting reaction pathways and intermediates in derivatization studies?
Q. How can contradictory literature data on the compound’s cytotoxicity be resolved?
Q. What strategies mitigate side reactions during oxidation of the formyl group to a carboxylic acid?
- Controlled Oxidation : Use buffered KMnO (pH 7–8) at 0–5°C to avoid over-oxidation of the thiophene ring .
- In Situ Monitoring : Employ UV-Vis spectroscopy (λ = 270 nm for aldehyde; λ = 320 nm for carboxylic acid) to terminate reactions at >90% conversion .
Methodological Considerations
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point)?
Q. What safety protocols are critical when working with this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods (ventilation ≥ 0.5 m/s) to prevent exposure to corrosive byproducts (e.g., HCl gas) .
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal .
Emerging Research Directions
Q. Can this compound serve as a precursor for photoactive materials?
Q. How does the compound’s reactivity compare to non-chlorinated analogs in cross-coupling reactions?
- Pd-Catalyzed Coupling : The chloro group enables Suzuki-Miyaura reactions with aryl boronic acids (yield >75% vs. <30% for non-chlorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
